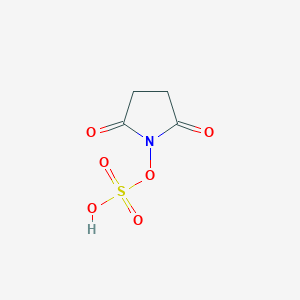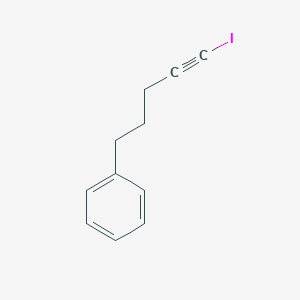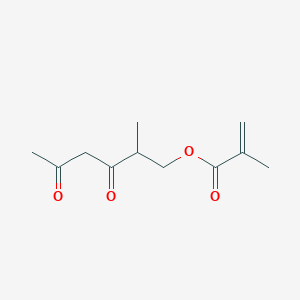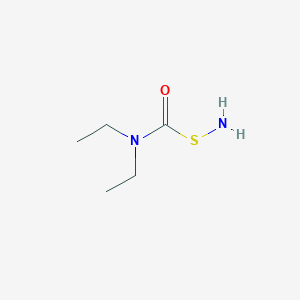
(Aminosulfanyl)(diethylamino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminosulfanyl)(diethylamino)methanone is an organic compound characterized by the presence of an aminosulfanyl group and a diethylamino group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Aminosulfanyl)(diethylamino)methanone typically involves the reaction of diethylamine with a suitable precursor containing an aminosulfanyl group. One common method is the reaction of diethylamine with a thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted methanone derivatives.
Aplicaciones Científicas De Investigación
(Aminosulfanyl)(diethylamino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Aminosulfanyl)(diethylamino)methanone involves its interaction with molecular targets through its reactive functional groups. The aminosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethylamino group can interact with various receptors or ion channels, modulating their function.
Comparación Con Compuestos Similares
(Aminosulfanyl)(dimethylamino)methanone: Similar structure but with methyl groups instead of ethyl groups.
(Aminosulfanyl)(dipropylamino)methanone: Similar structure but with propyl groups instead of ethyl groups.
(Aminosulfanyl)(diisopropylamino)methanone: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: (Aminosulfanyl)(diethylamino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
137807-35-3 |
|---|---|
Fórmula molecular |
C5H12N2OS |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
S-amino N,N-diethylcarbamothioate |
InChI |
InChI=1S/C5H12N2OS/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
Clave InChI |
VFUAQDKVFQJXLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)SN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




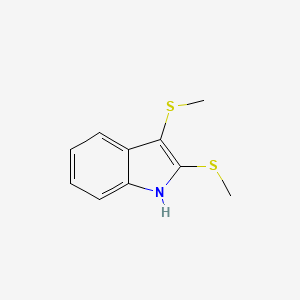
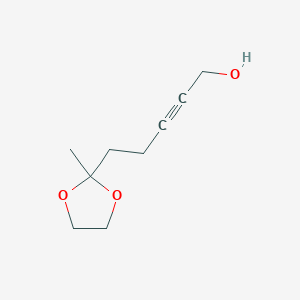
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
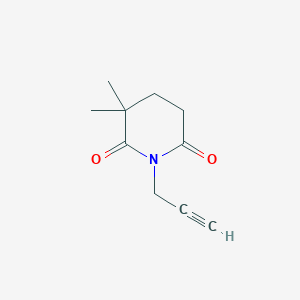

![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
